molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2740809
CAS RN: 477554-39-5
M. Wt: 350.39
InChI Key: SBVIMSXGLQUMAS-UHFFFAOYSA-N
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Description

Thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have been synthesized and studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Molecular Structure Analysis

The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Similar compounds have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-hydroxy-4H-chromene-3-carboxylic acid with 4,6-dimethylbenzo[d]thiazol-2-amine, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-hydroxy-4H-chromene-3-carboxylic acid", "4,6-dimethylbenzo[d]thiazol-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-4H-chromene-3-carboxylic acid with DCC and TEA in DMF to form the corresponding active ester", "Step 2: Addition of 4,6-dimethylbenzo[d]thiazol-2-amine to the reaction mixture and stirring at room temperature for several hours to form the intermediate", "Step 3: Purification of the intermediate by column chromatography using ethyl acetate as the eluent", "Step 4: Conversion of the intermediate to the final product by refluxing with acetic anhydride and TEA in DMF to form the acetylated intermediate", "Step 5: Treatment of the acetylated intermediate with NaOH in water to remove the acetyl group and form the final product", "Step 6: Purification of the final product by column chromatography using ethyl acetate as the eluent", "Step 7: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] }

CAS RN

477554-39-5

Molecular Formula

C19H14N2O3S

Molecular Weight

350.39

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23)

InChI Key

SBVIMSXGLQUMAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C

solubility

not available

Origin of Product

United States

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